molecular formula C7H6Cl2O3S B12063830 Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate

Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate

Cat. No.: B12063830
M. Wt: 241.09 g/mol
InChI Key: AJAGCWPQQBQFDT-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . This particular compound is characterized by the presence of two chlorine atoms, a methoxy group, and a carboxylate ester on the thiophene ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate typically involves the chlorination of a thiophene precursor followed by esterification. One common method includes the reaction of 3-methoxythiophene with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 4 and 5 positions. The resulting dichlorothiophene is then subjected to esterification with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).

    Reduction: Lithium aluminum hydride, solvents (ether, THF).

Major Products:

Scientific Research Applications

Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Uniqueness: Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate is unique due to the combination of functional groups on the thiophene ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-11-4-3(8)6(9)13-5(4)7(10)12-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAGCWPQQBQFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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